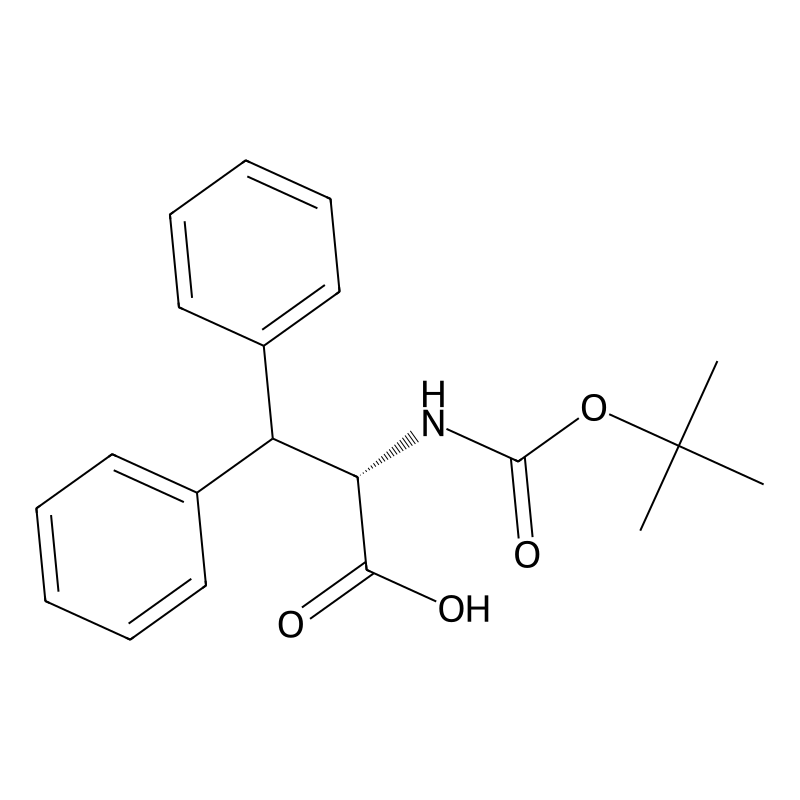Boc-L-3,3-Diphenylalanine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Self-Assembly and Nanostructure Formation
Boc-L-Phe-Phe exhibits a remarkable ability to self-assemble into various nanostructures in aqueous solutions []. This self-assembly is driven by intermolecular hydrogen bonding between the peptide molecules, leading to the formation of ordered structures such as nanotubes, nanofibers, and hydrogels [, ]. These nanostructures possess unique properties, including high surface area, tunable mechanical properties, and biocompatibility, making them attractive for various research applications.
- Drug Delivery: Researchers are exploring Boc-L-Phe-Phe nanostructures for drug delivery applications due to their biocompatibility and ability to encapsulate and release therapeutic agents []. The controlled release of drugs from these nanocarriers can potentially improve treatment efficacy and reduce side effects.
- Tissue Engineering: The self-assembling properties of Boc-L-Phe-Phe are being investigated for their potential use in tissue engineering scaffolds []. These scaffolds can provide a three-dimensional environment for cell growth and differentiation, promoting tissue regeneration.
- Biosensors: The unique properties of Boc-L-Phe-Phe nanostructures are being explored for developing biosensors for various biomolecules. These biosensors can potentially be used for disease diagnosis, environmental monitoring, and other applications.
Other Research Applications
Beyond self-assembly and nanostructure formation, Boc-L-Phe-Phe finds applications in other research areas:
- Amyloid Formation Studies: Boc-L-Phe-Phe is used as a model system to study amyloid formation, a process associated with various neurodegenerative diseases. Understanding the mechanisms of amyloid formation can aid in the development of therapeutic strategies for these diseases.
- Peptide Design and Synthesis: Boc-L-Phe-Phe serves as a building block for the synthesis of more complex peptide sequences. The presence of the Boc protecting group allows for the controlled addition of other amino acids during peptide synthesis.
Boc-L-3,3-Diphenylalanine is a synthetic amino acid derivative characterized by its unique structure, which includes two phenyl groups attached to the beta carbon of the alanine backbone. Its chemical formula is C20H23NO4, and it has a molecular weight of approximately 341.41 g/mol. The compound is often used in peptide synthesis due to its stability and ability to form various secondary structures, making it a valuable building block in the development of peptide-based materials and nanostructures .
- Peptide Bond Formation: It can react with other amino acids to form dipeptides or longer peptides through standard condensation reactions.
- Deprotection Reactions: The Boc (tert-butoxycarbonyl) group can be removed under acidic conditions, allowing for further functionalization or incorporation into larger peptide sequences.
- Self-Assembly: In specific solvent systems, Boc-L-3,3-Diphenylalanine can undergo self-assembly to form nanostructures such as nanotubes or hydrogels, driven by hydrophobic interactions and π-π stacking between the phenyl groups .
Research indicates that Boc-L-3,3-Diphenylalanine exhibits notable biological activities. It has been studied for its potential applications in drug delivery systems and cancer therapy. For instance, when loaded with chemotherapeutic agents like epirubicin, it has demonstrated reduced viability and oxidative stress in cancer cell lines, suggesting its utility in enhancing the efficacy of anticancer treatments . Additionally, its self-assembled structures may provide unique pathways for cellular interactions and targeted drug delivery.
Boc-L-3,3-Diphenylalanine can be synthesized using several methods:
- Solid-Phase Peptide Synthesis: This is a common method where the Boc-protected amino acid is attached to a solid support and elongated by successive coupling with other amino acids.
- Solution Phase Synthesis: Involves the stepwise addition of protected amino acids in solution, followed by purification steps such as chromatography.
- Direct Synthesis from Precursor Compounds: Starting from simpler phenylalanine derivatives or other precursors through chemical modifications such as alkylation or acylation .
Boc-L-3,3-Diphenylalanine finds applications in various fields:
- Nanotechnology: Its self-assembly properties are exploited in creating nanostructured materials for use in sensors and drug delivery systems.
- Biomedical Research: It serves as a model compound for studying peptide interactions and designing new therapeutic agents.
- Material Science: Used in the development of biocompatible materials due to its ability to form stable structures under physiological conditions .
Studies have shown that Boc-L-3,3-Diphenylalanine interacts favorably with various biological molecules. Its self-assembled structures can encapsulate drugs or biomolecules, enhancing their stability and bioavailability. Interaction studies often focus on:
- Drug Encapsulation Efficiency: Evaluating how effectively the compound can carry therapeutic agents.
- Cellular Uptake Mechanisms: Understanding how these structures are internalized by cells.
- Biocompatibility Assessments: Ensuring that the self-assembled materials do not elicit adverse biological responses .
Boc-L-3,3-Diphenylalanine shares similarities with several other compounds but stands out due to its unique structural features and properties. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 3,3-Diphenyl-L-alanine | C15H15NO2 | Lacks Boc protection; simpler structure |
| Boc-L-Diphenylalanine | C18H22N2O4 | Contains one less phenyl group; different properties |
| Boc-L-Tyrosine | C18H21NO4 | Similar protective group; different side chain |
| Boc-L-Phe-Phe | C18H22N2O4 | Dipeptide structure; different assembly characteristics |
Boc-L-3,3-Diphenylalanine's unique aspect lies in its dual phenyl substitution on the beta carbon, which enhances its self-assembly capabilities compared to simpler analogs . Its ability to form complex nanostructures makes it particularly valuable in material science and biomedical applications.
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







